molecular formula C14H10Cl2N2 B6596582 1,2-Bis(4-chlorobenzylidene)hydrazine CAS No. 41097-37-4

1,2-Bis(4-chlorobenzylidene)hydrazine

Katalognummer: B6596582
CAS-Nummer: 41097-37-4
Molekulargewicht: 277.1 g/mol
InChI-Schlüssel: FDHFFSOZYINJQR-XFQWXJFMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Bis(4-chlorobenzylidene)hydrazine is a synthetic compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of two 4-chlorobenzylidene groups attached to a central hydrazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Bis(4-chlorobenzylidene)hydrazine can be synthesized through the condensation reaction of 4-chlorobenzaldehyde with hydrazine hydrate. The reaction typically involves mixing 4-chlorobenzaldehyde with hydrazine hydrate in ethanol under reflux conditions. The reaction proceeds smoothly, yielding the desired product in good to high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis(4-chlorobenzylidene)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines.

    Reduction: Reduction reactions can convert the compound into hydrazones.

    Substitution: The chlorobenzylidene groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

    Oxidation: Formation of azines.

    Reduction: Formation of hydrazones.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1,2-Bis(4-chlorobenzylidene)hydrazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 1,2-Bis(4-chlorobenzylidene)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Bis(4-methylbenzylidene)hydrazine: Similar structure with methyl groups instead of chlorine atoms.

    1,2-Bis(4-nitrobenzylidene)hydrazine: Contains nitro groups instead of chlorine atoms.

    1,2-Bis(4-methoxybenzylidene)hydrazine: Contains methoxy groups instead of chlorine atoms.

Uniqueness

1,2-Bis(4-chlorobenzylidene)hydrazine is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorine atoms can enhance the compound’s ability to interact with biological targets and improve its stability under various conditions.

Eigenschaften

CAS-Nummer

41097-37-4

Molekularformel

C14H10Cl2N2

Molekulargewicht

277.1 g/mol

IUPAC-Name

(Z)-1-(4-chlorophenyl)-N-[(Z)-(4-chlorophenyl)methylideneamino]methanimine

InChI

InChI=1S/C14H10Cl2N2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-10H/b17-9-,18-10-

InChI-Schlüssel

FDHFFSOZYINJQR-XFQWXJFMSA-N

SMILES

C1=CC(=CC=C1C=NN=CC2=CC=C(C=C2)Cl)Cl

Isomerische SMILES

C1=CC(=CC=C1/C=N\N=C/C2=CC=C(C=C2)Cl)Cl

Kanonische SMILES

C1=CC(=CC=C1C=NN=CC2=CC=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.